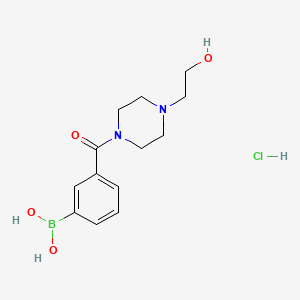

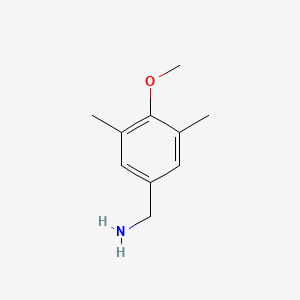

(4-Methoxy-3,5-dimethylphenyl)methanamine

Overview

Description

“(4-Methoxy-3,5-dimethylphenyl)methanamine” is a chemical compound . It is also known as 3,5-Dimethyl-4-methoxybenzylamine.

Molecular Structure Analysis

The molecular formula of “(4-Methoxy-3,5-dimethylphenyl)methanamine” is C10H15NO . The InChI code is 1S/C10H15NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of “(4-Methoxy-3,5-dimethylphenyl)methanamine” is 165.24 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Chiral Discrimination in Analytical Chemistry

The compound has been used in the study of chiral discrimination, specifically in the separation of enantiomers. This research is significant in the field of analytical chemistry, where enantiomer separation is crucial in the pharmaceutical industry. The study on an amylose tris-3,5-dimethylphenyl carbamate stationary phase highlights the role of weak hydrogen bonds and other interactions in achieving enantioselectivity (Bereznitski et al., 2002).

Antimicrobial Properties

A study on derivatives of the compound revealed moderate to very good antibacterial and antifungal activities. These findings are important in the development of new antimicrobial agents, especially considering the growing concern over antibiotic resistance. The synthesis of these derivatives and their subsequent screening for antimicrobial activity demonstrates the potential pharmaceutical applications of the compound (Thomas, Adhikari, & Shetty, 2010).

Photocatalytic Oxidation Studies

Research involving the compound in the context of photocatalytic oxidation is another significant application. The study focused on the photocatalytic decomposition of a fungicide in aqueous suspensions containing TiO2. This research has environmental implications, particularly in the treatment of water contaminated with fungicides and other hazardous substances (Topalov, Molnár-Gábor, & Csanádi, 1999).

Molecular Structure Analysis

The compound's molecular structure has been analyzed to understand interactions and steric effects better. Such studies are fundamental in organic chemistry and material science for designing and synthesizing new compounds with desired properties. The crystal packing and hydrogen bonding interactions provide insights into molecular behavior and potential applications (Jasinski et al., 2007).

Transesterification Reactions

The compound has been involved in studying transesterification reactions in weakly polar, aprotic solvents. This research has implications in organic synthesis, particularly in the development of new synthetic methodologies and understanding reaction mechanisms (Jackman, Petrei, & Smith, 1991).

Antitumor Activity

A series of novel derivatives, including ferrocene-containing derivatives, showed promising in vitro antitumor activity against various human cancer cell lines. This application is particularly relevant in the field of medicinal chemistry and oncology, where there is a continuous search for new anticancer agents (Károlyi et al., 2012).

Photochemistry in Polymerization

The compound has been studied in the context of photochemically mediated atom transfer radical polymerization (ATRP). This research is crucial in polymer chemistry, particularly in understanding and improving polymerization processes under different conditions (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014).

Psychoactive Substance Research

Although not directly related to (4-Methoxy-3,5-dimethylphenyl)methanamine, studies on similar psychoactive substances provide insights into psychopharmacology and the potential therapeutic effects of these compounds. This research is relevant in understanding the psychoactive properties and potential therapeutic applications of related compounds (Uthaug et al., 2019).

Safety and Hazards

properties

IUPAC Name |

(4-methoxy-3,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHQAGJWKQGNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

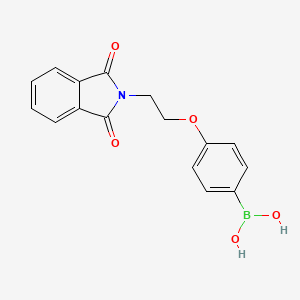

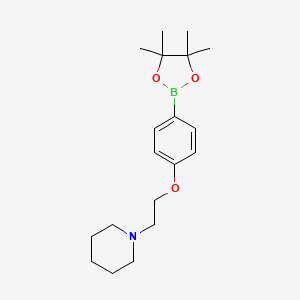

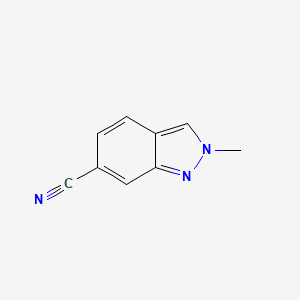

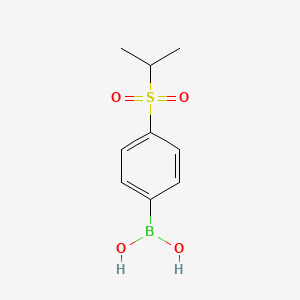

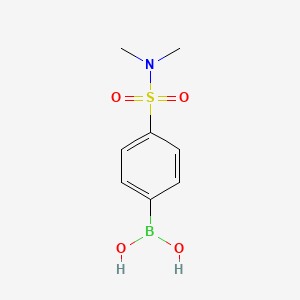

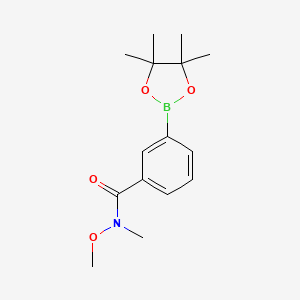

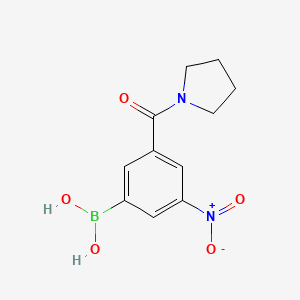

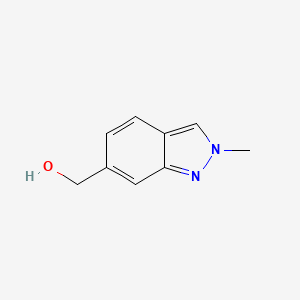

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)

![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)